molecular formula C9H11NO2 B14197894 N-[Methoxy(phenyl)methyl]formamide CAS No. 847928-77-2

N-[Methoxy(phenyl)methyl]formamide

Cat. No.: B14197894
CAS No.: 847928-77-2
M. Wt: 165.19 g/mol
InChI Key: RLSKIAZIOGRIOU-UHFFFAOYSA-N
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Description

N-[Methoxy(phenyl)methyl]formamide is an organic compound that belongs to the class of formamides It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a formamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[Methoxy(phenyl)methyl]formamide can be synthesized through several methods. One common approach involves the reaction of methoxybenzylamine with formic acid or formic acid derivatives under controlled conditions. The reaction typically proceeds via the formation of an intermediate, which then undergoes cyclization to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction efficiency and yield. The process may also be optimized to minimize the formation of by-products and reduce the overall production cost.

Chemical Reactions Analysis

Types of Reactions

N-[Methoxy(phenyl)methyl]formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[Methoxy(phenyl)methyl]formamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or protein interactions.

    Industry: It can be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-[Methoxy(phenyl)methyl]formamide involves its interaction with specific molecular targets. The formamide group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-Methylformamide: Similar in structure but lacks the methoxy group.

    N-Phenylformamide: Similar but without the methoxy group.

    N,N-Dimethylformamide: Contains two methyl groups instead of a methoxy and phenyl group.

Uniqueness

N-[Methoxy(phenyl)methyl]formamide is unique due to the presence of both a methoxy group and a phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct advantages in specific applications compared to its analogs.

Properties

CAS No.

847928-77-2

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

N-[methoxy(phenyl)methyl]formamide

InChI

InChI=1S/C9H11NO2/c1-12-9(10-7-11)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,10,11)

InChI Key

RLSKIAZIOGRIOU-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=CC=C1)NC=O

Origin of Product

United States

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